Core Identity: Physicochemical and Spectroscopic Profile
Core Identity: Physicochemical and Spectroscopic Profile
An In-Depth Technical Guide to 3-Chloro-1,1-diethoxypropane (CAS 35573-93-4)
This document provides a comprehensive technical overview of 3-Chloro-1,1-diethoxypropane, a versatile bifunctional reagent crucial for advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the compound's synthesis, reactivity, and application with a focus on the underlying chemical principles and practical laboratory considerations.
3-Chloro-1,1-diethoxypropane, also known as β-chloropropionaldehyde diethyl acetal, is a halogenated ether that serves as a stable, protected form of the highly reactive 3-chloropropionaldehyde.[1] This protection strategy is fundamental to its utility, allowing chemists to perform selective modifications at the chloro-substituted carbon before unmasking the aldehyde functionality. Its identity is defined by the following properties.
Table 1: Physicochemical Properties of 3-Chloro-1,1-diethoxypropane
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 35573-93-4 | [1][2][3] |
| Molecular Formula | C₇H₁₅ClO₂ | [1][2][4] |
| Molecular Weight | 166.65 g/mol | [1][4] |
| Appearance | Colorless to yellow liquid | [1][5] |
| Density | 0.995 g/mL at 25 °C | [2][5] |
| Boiling Point | 84 °C at 25 mm Hg (3.33 kPa) | [2][5] |
| Refractive Index (n²⁰/D) | 1.420 | [2][5] |
| Flash Point | 98 °F (36.7 °C) | [2][5] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |
| IUPAC Name | 3-chloro-1,1-diethoxypropane | [1] |
| SMILES | CCOC(CCCl)OCC | [1][4] |
| InChIKey | NXHONHDWVLPPCS-UHFFFAOYSA-N |[1][4] |
Visualizing the Molecular Architecture
The structure features a primary alkyl chloride and a diethyl acetal on a propane backbone. This duality is the source of its synthetic versatility.
Caption: Workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-chloro-1,1-diethoxypropane stems from the orthogonal reactivity of its two functional groups. The acetal is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the primary chloride is an excellent electrophile for Sₙ2 reactions.
Key Reaction Pathways
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Acetal Deprotection (Aldehyde Generation): Treatment with aqueous acid (e.g., dilute HCl, acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality. This is typically performed as the final step in a synthetic sequence after the chloride has been modified.
-
Nucleophilic Substitution (Chloride Displacement): The primary chloride is readily displaced by a wide range of nucleophiles, including amines, cyanides, azides, thiolates, and organometallic reagents. This allows for the introduction of diverse functionalities at the 3-position.
This differential reactivity allows for a two-stage functionalization, making it a valuable three-carbon (C3) building block.
Caption: Key reaction pathways illustrating the compound's dual reactivity.
Applications in Drug Discovery and Complex Synthesis
The role of chlorinated molecules in pharmaceuticals is well-established, with chlorine substitution often enhancing biological activity or modifying pharmacokinetic properties. [6]3-Chloro-1,1-diethoxypropane serves as a key intermediate for introducing functionalized propyl chains in the synthesis of biologically active molecules.
Case Study: Synthesis of Nucleoamino Acids
One notable application is in the synthesis of amino acids containing nucleotide bases, which are building blocks for peptide nucleic acids (PNAs) and other therapeutic candidates. [7]For example, it can be used to alkylate a protected nucleobase, followed by conversion of the chloro group to an amino acid moiety.
Exemplary Workflow: Synthesis of a Protected Nucleoamino Acid Ester
-
Alkylation: A protected nucleobase (e.g., N-benzoyl adenine) is deprotonated with a strong base (e.g., NaH) and reacted with 3-chloro-1,1-diethoxypropane. The chloride is displaced to form the N-alkylated product.
-
Azide Formation: The resulting acetal is treated with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to convert the terminal chloride to an azide.
-
Aldehyde Deprotection: The acetal is hydrolyzed under mild acidic conditions to yield the corresponding aldehyde.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid using an appropriate oxidant (e.g., Pinnick oxidation with NaClO₂).
-
Reduction: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).
-
Protection: The resulting amino acid is typically protected (e.g., as a Boc-derivative) for further use in peptide synthesis.
This sequence effectively transforms the simple C3 chloro-acetal into a complex, chiral-optional amino acid side chain, demonstrating its power as a synthetic intermediate.
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. 3-Chloro-1,1-diethoxypropane is a flammable liquid and an irritant. [1][8][9] Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | H226 | Flammable liquid and vapor | [1][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][9]|
Handling and Storage Protocol
-
Engineering Controls: Work exclusively in a certified chemical fume hood with adequate ventilation. [8][9]Ensure a safety shower and eyewash station are immediately accessible. [8]* Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. [8][9]* Handling: Ground and bond containers when transferring material to prevent static discharge. [9]Use non-sparking tools. [9]Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [8][9]Keep away from heat, sparks, open flames, and strong oxidizing agents. [2][8]Recommended storage temperature is 2-8°C. [2][3][5]Some suppliers provide the material stabilized with calcium carbonate. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]
Conclusion
3-Chloro-1,1-diethoxypropane is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and orthogonal reactivity of its acetal and alkyl chloride functionalities. This allows for its use as a robust C3 synthon, enabling the construction of complex molecular architectures essential for pharmaceutical research and materials science. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.
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